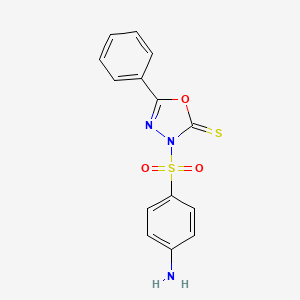
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine can be achieved through several methods. One common approach involves the reaction of morpholine with appropriate precursors under controlled conditions. For instance, a microwave-supported one-pot reaction can be employed, which uses a solid base like magnesium oxide as a catalyst in an eco-friendly solvent such as ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using robust and scalable processes. One such method includes the catalytic cyanation reaction, which is suitable for large-scale manufacturing under mild conditions . This process ensures the production of high-purity compounds that meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, arylsulfonyl azides, and other nucleophiles. For example, the reaction with hydrazine hydrate can lead to the formation of recyclization products . The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with arylsulfonyl azides can produce sulfonamide derivatives, while reactions with hydrazine hydrate can yield various heterocyclic compounds .
Aplicaciones Científicas De Investigación
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials and industrial processes .
Mecanismo De Acción
The mechanism of action of 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine include 5-(Morpholin-4-yl)-1,2,3-thiadiazoles and 5-(Morpholin-4-yl)-1,3-oxazole derivatives .
Uniqueness: What sets this compound apart from these similar compounds is its unique ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new pharmacological agents .
Propiedades
Número CAS |
113628-18-5 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
5-morpholin-4-yl-2,3,6,7-tetrahydro-1,4-oxazepine |
InChI |
InChI=1S/C9H16N2O2/c1-5-12-6-2-10-9(1)11-3-7-13-8-4-11/h1-8H2 |
Clave InChI |
JBLRHCMHCLTZLC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN=C1N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14319013.png)

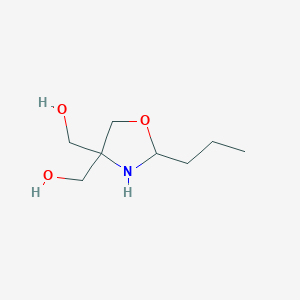
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
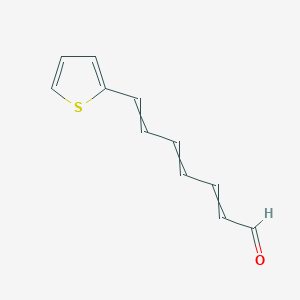

![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
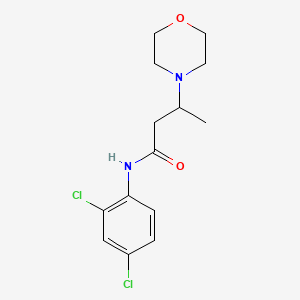
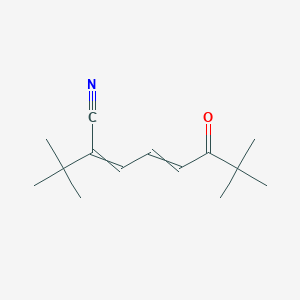
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
